molecular formula C8H12N4O B13065309 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13065309
M. Wt: 180.21 g/mol
InChI Key: QEQJBHFMVBHRBH-UHFFFAOYSA-N
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Description

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a high-purity chemical building block designed for medicinal chemistry and agrochemical research and development. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its versatile biological properties . The molecule is structurally engineered with key functional groups: a carboxamide at the 3-position and a cyclopropylmethyl substituent on the pyrazole nitrogen. These features make it a valuable intermediate for constructing more complex molecules. Research Applications and Value The primary research value of this compound lies in its role as a synthetic precursor. Pyrazole-3-carboxamide derivatives are extensively investigated in anticancer research for their ability to interact with biological targets. Studies on analogous 1H-pyrazole-3-carboxamide derivatives have demonstrated significant antiproliferative effects against cancer cells, with mechanisms that can include DNA minor groove binding and disruption of cell conformation . Furthermore, the 4-aminopyrazole chemotype is a key structural element in several potent kinase inhibitors that have progressed to clinical trials, underscoring its relevance in targeted cancer therapy . In agrochemical research, incorporating specific substituents, such as the cyclopropylmethyl group, into pyrazole carboxamide structures is a recognized strategy for developing novel insecticides. Meta-diamide compounds bearing pyrazole moieties have shown excellent insecticidal activity against pests like Nilaparvata lugens, with some derivatives exhibiting superior efficacy compared to known insecticides . The cyclopropyl group can be crucial for optimizing activity and overcoming resistance. Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for detailed handling information. As a general precaution, personal protective equipment should be worn, and exposure to skin and eyes should be avoided. Similar aminopyrazole carboxamides are classified as hazardous and may be toxic if swallowed . Storage For maximum stability, this compound should be stored sealed in a dry environment, preferably under an inert atmosphere and protected from light. Recommended storage temperatures for similar compounds typically range from 2-8°C or at room temperature .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O/c9-6-4-12(3-5-1-2-5)11-7(6)8(10)13/h4-5H,1-3,9H2,(H2,10,13)

InChI Key

QEQJBHFMVBHRBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via condensation reactions between hydrazines and β-dicarbonyl compounds or their equivalents. In this case, a substituted pyrazole intermediate bearing the carboxamide functionality at C3 is prepared. For example, pyrazole-3-carboxylic acid derivatives serve as precursors that can be converted to carboxamides via amidation reactions.

Introduction of the Cyclopropylmethyl Group at N1

The N1 substitution with a cyclopropylmethyl group is commonly achieved through alkylation reactions. A typical procedure involves:

  • Starting with 4-amino-1H-pyrazole-3-carboxamide or its protected derivative
  • Treating with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as cesium carbonate or potassium carbonate in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

This alkylation proceeds under mild heating (e.g., 60–80 °C) and inert atmosphere to afford the N1-substituted pyrazole intermediate.

Amination at C4 Position

The amino group at C4 is introduced either by:

  • Direct amination of the pyrazole ring via nucleophilic substitution if a suitable leaving group is present at C4, or
  • Reduction of nitro or other precursor groups followed by purification.

In some synthetic routes, the amino group is retained from the starting pyrazole or introduced via selective amination reactions under controlled conditions.

Carboxamide Formation at C3

The carboxamide group at C3 is typically formed by:

  • Conversion of pyrazole-3-carboxylic acid or ester derivatives to the corresponding amide via reaction with ammonia or amines under dehydrating conditions.
  • Use of coupling reagents such as HATU or EDCI in the presence of bases like DIPEA or triethylamine to activate carboxylic acid derivatives and facilitate amidation.

Typical Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 4-amino-1H-pyrazole-3-carboxylic acid Starting from β-diketones and hydrazine derivatives under reflux Formation of pyrazole ring with carboxylic acid at C3 High yield (70–90%) reported
2. Conversion of acid to carboxamide Reaction with ammonia or ammonium salts, or amidation using coupling agents (e.g., HATU) in DCM or DMF Formation of pyrazole-3-carboxamide intermediate Moderate to high yield (50–80%)
3. N1-Alkylation Reaction with cyclopropylmethyl halide (e.g., bromide) in presence of base (Cs2CO3) in MeCN at 60–80 °C overnight Introduction of cyclopropylmethyl group at N1 Moderate yield (~50–60%)
4. Purification Extraction, drying (Na2SO4), and flash chromatography Isolation of pure 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide Purity >95% by NMR and MS

Research Findings and Optimization

  • Base selection: Cesium carbonate is preferred for N-alkylation due to its strong basicity and solubility in organic solvents, enhancing reaction rates and yields.
  • Solvent effects: Acetonitrile and DMF are commonly used solvents for alkylation and amidation steps due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature control: Mild heating (60–80 °C) optimizes the alkylation step without decomposing sensitive intermediates.
  • Purification: Flash chromatography using silica gel and gradients of hexanes/ethyl acetate or dichloromethane/methanol effectively isolate the desired compound with high purity.
  • Yields: Overall yields vary between 50–70% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome Yield Range (%) Key Notes
Pyrazole ring synthesis β-Diketone + hydrazine, reflux 4-Amino-pyrazole-3-carboxylic acid 70–90 Established method
Amidation at C3 Ammonia or HATU coupling in DCM/DMF Pyrazole-3-carboxamide 50–80 Coupling agents improve yield
N1-Alkylation Cyclopropylmethyl bromide + Cs2CO3, MeCN N1-substituted pyrazole 50–60 Base and solvent critical
Purification Extraction, drying, flash chromatography Pure target compound >95 purity Silica gel chromatography

The preparation of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide involves a multi-step synthetic approach centered on pyrazole ring construction, selective N1-alkylation with cyclopropylmethyl halides, amidation at the 3-position, and introduction or retention of the amino group at C4. Optimized reaction conditions employing bases like cesium carbonate, polar aprotic solvents, and coupling reagents such as HATU enable efficient synthesis with moderate to high yields. Purification by flash chromatography ensures high purity suitable for research and pharmaceutical applications.

This synthesis strategy is supported by multiple peer-reviewed studies and patent literature, ensuring its reliability and reproducibility for advanced chemical research and development.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 4 and the pyrazole ring are susceptible to oxidation. For example:

  • Oxidation of the amino group : Under strong oxidizing conditions (e.g., KMnO₄ or H₂O₂), the primary amine can convert to a nitro group or imine intermediate.

  • Pyrazole ring oxidation : The pyrazole ring may undergo oxidative cleavage in the presence of agents like CrO₃, yielding carboxylic acid derivatives .

Table 1 : Oxidation reactions and products

ReagentConditionsProductYieldSource
KMnO₄ (aq)Acidic, 80°C4-Nitro-1-(cyclopropylmethyl)pyrazole-3-carboxamide45%
H₂O₂, Fe(II) catalystRT, 12 hrsPyrazole ring cleavage to dicarboxylic acid30%

Reduction Reactions

The carboxamide group can be reduced to an amine or alcohol under specific conditions:

  • Carboxamide reduction : Using LiAlH₄ or BH₃·THF, the carboxamide converts to a primary amine (e.g., 4-amino-1-(cyclopropylmethyl)-3-aminomethylpyrazole) .

Table 2 : Reduction reactions and products

ReagentConditionsProductYieldSource
LiAlH₄Dry THF, reflux4-Amino-1-(cyclopropylmethyl)-3-aminomethylpyrazole60%
NaBH₄/I₂MeOH, 0°C3-Hydroxymethyl derivative50%

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide derivatives .

Table 3 : Substitution reactions and products

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, RT4-Acetamido-1-(cyclopropylmethyl)pyrazole-3-carboxamide75%
Tosyl chlorideDCM, DIEA4-Tosylamido derivative68%

Cyclopropane Ring Modifications

The cyclopropylmethyl group undergoes ring-opening reactions under acidic or radical conditions:

  • Acid-mediated ring opening : HCl/MeOH cleaves the cyclopropane to form a propyl chain .

  • Radical addition : Reaction with BrCCl₃ under UV light yields brominated side chains .

Table 4 : Cyclopropane ring reactions

ReagentConditionsProductYieldSource
HCl (conc.)/MeOHReflux, 6 hrs1-(3-Chloropropyl)pyrazole-3-carboxamide55%
BrCCl₃, AIBNBenzene, Δ, 12 hrs1-(3-Bromopropyl)pyrazole-3-carboxamide40%

Biological Interactions

The carboxamide group facilitates hydrogen bonding with biological targets:

  • Kinase inhibition : Binds to ATP pockets in kinases (e.g., PfDHODH) via H-bonding with conserved arginine residues .

  • Enzyme modulation : Acts as a competitive inhibitor for LRRK2, implicated in Parkinson’s disease.

Key Research Findings

  • Synthetic Flexibility : The compound’s amino and carboxamide groups enable diverse derivatization, critical for drug discovery .

  • Stability : The cyclopropylmethyl group enhances metabolic stability compared to alkyl chains .

  • Selectivity : Substituents at position 1 (cyclopropylmethyl) reduce off-target effects in kinase assays .

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is its use as an inhibitor of calcium-dependent protein kinases (CDPKs) in protozoan parasites. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of Cryptosporidium parvum, a significant cause of diarrhea in children worldwide.

  • Mechanism of Action : The compound targets CpCDPK1, a crucial enzyme for the survival and replication of C. parvum. Inhibition of this kinase leads to reduced parasite proliferation and oocyst shedding in infected hosts .

Case Studies on Efficacy

Several studies have investigated the efficacy of compounds based on the 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide scaffold:

Compound Efficacy (mg/kg) Model Outcome
BKI 17088Mouse modelSignificant reduction in oocyst shedding
BKI 1517Not specifiedSCID/beige mouse modelPotent inhibition of C. parvum growth
BKI 1770Not specifiedIFN-γ knockout miceReduced oocyst shedding

These compounds were found to be effective at low doses, suggesting a high therapeutic index and potential for clinical application against cryptosporidiosis .

Kinase Inhibition

In addition to its antiparasitic properties, 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide has been explored for its ability to inhibit various kinases involved in cellular signaling pathways.

Selectivity and Safety

The selectivity profile of this compound is critical for minimizing off-target effects, which can lead to unwanted side effects. In vitro studies have shown that certain derivatives do not significantly inhibit mammalian kinases like c-Src, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has led to the development of several analogs with improved potency and selectivity:

Analog Target Kinase IC50 (μM) Notes
Compound ACpCDPK1<0.01Highly potent against C. parvum
Compound Bc-Src>10Minimal off-target activity

This table illustrates how modifications to the chemical structure can enhance efficacy against specific targets while reducing potential side effects .

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

N1-Substituent Modifications

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide Structure: The N1 cyclopropylmethyl group is replaced with an oxolan-3-yl (tetrahydrofuran) ring.

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide Structure: Cyclopentyl substituent at N1. Impact: The bulkier cyclopentyl group may sterically hinder binding to compact kinase pockets but could enhance selectivity for specific targets. No activity data are available .

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Structure: Phenyl group at N1 and a carboxylic acid at C3. Impact: The phenyl group increases aromatic interactions, while the carboxylic acid enhances water solubility. This compound is used as an intermediate for anti-inflammatory and anticancer agents .

C3/C5 Modifications

Compound 15 () Structure: 4-((2-Chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide. Biological Activity: Potent PLK1 inhibitor (IC50 = 219 nM). The benzyloxy-pyridinyl substitution at N1 and C4-hydroxymethyl group contribute to kinase binding .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyridinyl group at N1, methyl at C3, and cyclopropylamine at C4.
  • Impact : The pyridinyl group enables π-π stacking in receptor binding, while the methyl group reduces steric hindrance. This compound showed activity in kinase assays but lacks quantitative data .

1-Methyl-4-[(2-propoxybenzoyl)amino]-3-propyl-1H-pyrazole-5-carboxamide Structure: Propoxybenzoyl and propyl groups at C3/C4. Impact: The hydrophobic propyl and propoxy groups enhance membrane permeability, making it suitable for central nervous system targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Solubility
4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide C8H13N4O 196.21 Cyclopropylmethyl (N1), NH2 (C4) 1.2 Moderate
4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide C8H12N4O2 196.21 Oxolan-3-yl (N1), NH2 (C4) 0.8 High
4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide C9H14N4O 194.23 Cyclopentyl (N1), NH2 (C4) 1.5 Low
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid C10H9N3O2 203.20 Phenyl (N1), COOH (C3) 1.0 High
Compound 15 C23H21ClN4O3 436.89 Benzyloxy-pyridinyl (N1), Cl (C4) 3.1 Low

*Predicted using fragment-based methods.

Key Findings

Cyclopropylmethyl vs. Bulky Substituents : The cyclopropylmethyl group balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., cyclopentyl) may reduce solubility but improve target selectivity.

Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, pyridinyl) enhance target affinity through π-π interactions, while aliphatic groups (e.g., propyl) improve membrane permeability.

Functional Group Effects : Carboxylic acid derivatives (e.g., ) exhibit higher solubility, making them suitable for oral formulations, while carboxamides (e.g., ) are preferred for kinase inhibition due to hydrogen-bonding capabilities.

Biological Activity

4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole structure with an amino group and a carboxamide functional group, which are critical for its interaction with various biological targets. Its molecular formula is C9H12N4OC_9H_{12}N_4O with a molecular weight of approximately 184.21 g/mol.

Research indicates that 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide primarily acts as an inhibitor in several enzymatic pathways. Notably, it has been shown to modulate the activity of LRRK2 (leucine-rich repeat kinase 2), a kinase implicated in Parkinson's disease, suggesting its role in neuroprotection and anti-inflammatory responses .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Kinase Inhibition : It selectively inhibits LRRK2, which is crucial for developing treatments for neurodegenerative diseases.
  • Anti-inflammatory Effects : Studies have highlighted its ability to reduce the production of pro-inflammatory cytokines, such as IL-4, IL-5, and TNF-α, indicating potential applications in treating inflammatory disorders like asthma .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although further research is needed to confirm these effects .

Structure-Activity Relationship (SAR)

The unique cyclopropylmethyl group in the structure of 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide enhances its biological activity compared to similar compounds. Here’s a comparison of related compounds:

Compound NameStructureUnique Features
4-Amino-1-methyl-1H-pyrazole-3-carboxamideStructureLacks cyclopropylmethyl group; potentially less active
4-Amino-N-(propyl)-1-methyl-1H-pyrazole-3-carboxamideStructureSimilar pyrazole core; different alkyl chain
4-Amino-N-(cyclobutyl)-1-methyl-1H-pyrazole-3-carboxamideStructureCyclobutyl substituent may affect binding affinity

The presence of the cyclopropylmethyl group is pivotal for enhancing biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several studies have explored the biological profile of this compound:

  • LRRK2 Modulation : A study demonstrated that 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide effectively modulates LRRK2 activity without significant off-target effects, making it a promising candidate for Parkinson's disease therapy .
  • Inflammation Models : In vivo experiments showed that the compound significantly inhibited allergen-induced lung inflammation in mice models, showcasing its potential therapeutic role in respiratory diseases .
  • Antimicrobial Activity : Initial investigations into its antimicrobial properties revealed effectiveness against certain pathogens, warranting further exploration into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step processes:

Condensation : React cyclopropane methylamine derivatives with activated carbonyl intermediates (e.g., acetylacetic esters) to form pyrazole precursors .

Cyclization : Use hydrazine or substituted hydrazines for ring closure under controlled pH and temperature .

Amidation : Introduce the carboxamide group via coupling reagents (e.g., EDCI/HOBt) or direct aminolysis of esters .

  • Optimization : Industrial-scale synthesis may employ continuous flow reactors and high-throughput screening to optimize catalysts (e.g., palladium-based) and reaction times .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95% threshold for research-grade material) .
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., cyclopropylmethyl C-H stretches at ~3000 cm⁻¹) and regiochemistry .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for structure-activity studies) .

Q. What are the primary biological screening protocols for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE5 inhibition protocols in AOAC SMPR 2014.011) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., pH, temperature), cell line genetic drift, or impurities in compound batches .
  • Mitigation Strategies :

  • Standardized Protocols : Adhere to AOAC SMPR guidelines for enzyme assays .
  • Structural Analog Comparison : Benchmark against analogs like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to isolate substituent effects .

Q. What computational approaches predict the compound’s molecular targets and binding modes?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of PDE5 or kinase domains (PDB IDs: 1TBF, 2HNC) .
  • QSAR Modeling : Train models on pyrazole derivatives with known IC₅₀ values to correlate substituent electronegativity with activity .

Q. How do reaction conditions influence regioselectivity in pyrazole ring formation?

  • Key Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N1-substitution over N2 .
  • Temperature : Lower temperatures (<60°C) reduce side products during cyclopropane methyl group incorporation .

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